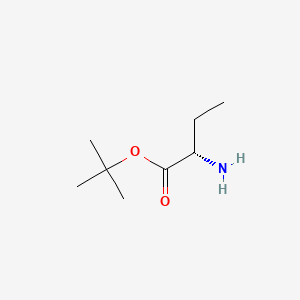

(S)-tert-Butyl 2-aminobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-aminobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHNWSLHLJLEAZ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427203 | |

| Record name | (2S)-2-amino butanic acid t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75190-94-2 | |

| Record name | (2S)-2-amino butanic acid t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance and Research Context of S Tert Butyl 2 Aminobutanoate

Chirality and Stereochemical Importance in Chemical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in biological systems. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different biological activities. Therefore, the ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is of paramount importance.

(S)-tert-Butyl 2-aminobutanoate possesses a chiral center at the alpha-carbon, designated by the (S)-configuration. This specific spatial arrangement of atoms is critical as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in the body. The stereochemical purity of this compound is essential for its successful application in asymmetric synthesis, ensuring the predictable formation of the desired stereoisomer in a target molecule.

Role as a Chiral Alpha-Amino Acid Derivative in Organic Synthesis

This compound belongs to the class of non-proteinogenic α-amino acids, which are amino acids not naturally encoded in the genetic code of organisms. nih.govmdpi.com These compounds serve as valuable building blocks in the synthesis of peptides and other complex natural products. nih.gov The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. This bulky group prevents the carboxylic acid from undergoing unwanted reactions during a synthetic sequence and can be selectively removed under specific acidic conditions. nih.govyoutube.comspringernature.com

This strategic protection allows chemists to perform reactions at the amino group or the side chain of the molecule without affecting the carboxylic acid. The (S)-configuration at the alpha-carbon provides a chiral scaffold, enabling the introduction of new stereocenters with high levels of control. This makes it a key intermediate in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. For instance, it is a precursor for the synthesis of other important chiral molecules like (S)-2-aminobutanol and the anti-tuberculosis agent (S,S)-ethambutol. nih.govgoogle.com

Position within the Landscape of Advanced Synthetic Building Blocks

This compound is considered an advanced synthetic building block due to its combination of a chiral center and a useful protecting group. nih.govabsolutechiral.com The demand for such building blocks has grown significantly with the increasing complexity of drug targets and the need for highly selective and potent therapeutic agents.

The development of efficient methods for the synthesis of chiral α-amino acid derivatives, including this compound, is an active area of research. rsc.orgrsc.org These efforts aim to provide chemists with a diverse toolbox of chiral building blocks to facilitate the rapid and efficient synthesis of novel molecules with desired biological properties. The commercial availability of this compound and its derivatives further solidifies its position as a valuable and readily accessible tool for the synthetic chemistry community. achemblock.combldpharm.com

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | tert-butyl (2S)-2-aminobutanoate |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 75190-94-2 |

| Appearance | Liquid |

Note: Data sourced from various chemical suppliers and databases.

Advanced Synthetic Methodologies for S Tert Butyl 2 Aminobutanoate

Esterification Strategies for Amino Acids with tert-Butanol (B103910)

The introduction of the bulky tert-butyl ester group is a common strategy to protect the carboxylic acid functionality of amino acids. thieme-connect.comthieme.denii.ac.jp This protecting group is stable under various conditions but can be readily removed under acidic conditions. thieme-connect.comthieme.denii.ac.jp

Direct Esterification Approaches with Acidic or Coupling Reagents

Direct esterification of (S)-2-aminobutanoic acid with tert-butanol presents challenges due to the low reactivity of the tertiary alcohol and the potential for side reactions. Several methods have been developed to overcome these hurdles.

Acid-Catalyzed Esterification:

Strong acids are frequently employed to catalyze the esterification reaction. Common methods include the use of concentrated sulfuric acid with isobutylene (B52900) gas or tert-butanol. thieme-connect.comthieme.denii.ac.jp However, these conditions can sometimes lead to poor yields. google.com An alternative approach involves the use of perchloric acid in tert-butyl acetate (B1210297), though concerns about the hazardous nature of perchloric acid exist. thieme-connect.comnii.ac.jp

A more recent and efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate. thieme-connect.comnii.ac.jp This reagent acts as both a strong acid catalyst and a solubilizing agent for the amino acid in the organic solvent, leading to faster reactions and higher yields of the desired tert-butyl ester. thieme-connect.comnii.ac.jp

| Acid Catalyst | Reagents | Key Features |

| Sulfuric Acid | Isobutylene or tert-Butanol | Common but can result in low yields. google.com |

| Perchloric Acid | tert-Butyl Acetate | Effective but potentially hazardous. thieme-connect.comnii.ac.jp |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl Acetate | Fast reaction, high yields, improved solubility of amino acid. thieme-connect.comnii.ac.jp |

Coupling Reagents:

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are widely used as coupling reagents to facilitate the formation of esters from carboxylic acids and alcohols. peptide.comreddit.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by tert-butanol. The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can further accelerate the reaction. reddit.com

Protection Group Chemistry in Amino Acid Ester Synthesis

To avoid undesirable side reactions and improve the yield of the target ester, the amino group of (S)-2-aminobutanoic acid is often protected prior to esterification. peptide.comoup.comwikipedia.orgorganic-chemistry.orguchicago.edusynarchive.com

| Protecting Group | Introduction | Removal |

| Benzyloxycarbonyl (Cbz) | Reaction with benzyl chloroformate | Catalytic hydrogenation researchgate.net |

| tert-Butoxycarbonyl (Boc) | Reaction with di-tert-butyl dicarbonate (B1257347) | Acidic conditions organic-chemistry.org |

Enantioselective Synthesis and Resolution Techniques

The synthesis of the enantiomerically pure (S)-tert-butyl 2-aminobutanoate is crucial for its applications. This can be achieved through enantioselective synthesis or by resolving a racemic mixture.

Enzymatic Biotransformations for (S)-Stereoisomer Generation

Enzymes offer a highly selective and environmentally friendly approach to obtaining single enantiomers. nih.gov Lipases, proteases, and acylases are commonly used for the kinetic resolution of racemic amino acid derivatives. nih.govnih.govresearchgate.netmdpi.com

One established method for obtaining (S)-2-aminobutanoic acid is through the enzymatic resolution of a racemic mixture of its N-acyl derivative. google.com Acylase I, for instance, can selectively hydrolyze the N-acetyl or N-benzoyl group from the L-amino acid enantiomer, leaving the D-enantiomer unreacted. google.comnih.govnih.gov

In this process, racemic N-benzoyl-2-aminobutanoic acid is treated with an acylase enzyme. The enzyme specifically catalyzes the hydrolysis of the (S)-N-benzoyl-2-aminobutanoic acid to produce (S)-2-aminobutanoic acid, while the (R)-N-benzoyl-2-aminobutanoic acid remains unchanged. google.com The resulting (S)-2-aminobutanoic acid can then be separated and esterified as described previously to yield this compound.

| Enzyme | Substrate | Product |

| Acylase I | Racemic N-benzoyl-2-aminobutanoic acid | (S)-2-aminobutanoic acid and (R)-N-benzoyl-2-aminobutanoic acid google.com |

Aminotransferases, also known as transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.gov This enzymatic reaction can be harnessed for the asymmetric synthesis of chiral amino acids.

The synthesis of (S)-2-aminobutanoic acid can be achieved starting from an α-keto acid precursor, 2-ketobutanoic acid. google.comsemanticscholar.orgnih.govresearchgate.net A suitable aminotransferase enzyme, along with an amino donor such as glutamate or isopropylamine, facilitates the stereoselective transfer of an amino group to the keto acid, yielding the desired (S)-2-aminobutanoic acid. nih.govsemanticscholar.orgnih.govresearchgate.net This enantiomerically pure amino acid can then be esterified to form this compound.

| Enzyme | Substrate | Amino Donor | Product |

| Aminotransferase | 2-Ketobutanoic acid | L-Glutamate or Isopropylamine | (S)-2-aminobutanoic acid nih.govsemanticscholar.orgnih.govresearchgate.net |

Asymmetric Catalysis in the Formation of Chiral Aminobutanoates

Asymmetric catalysis stands as a powerful tool for the direct synthesis of chiral molecules, offering high enantioselectivity and atom economy. In the context of producing chiral aminobutanoates, several catalytic strategies have been developed, primarily focusing on the formation of the stereogenic center at the α-carbon. While direct asymmetric synthesis of this compound is not extensively documented, analogous transformations provide a clear blueprint for its potential synthesis.

One of the most effective methods for the asymmetric synthesis of β-amino esters involves the Mannich reaction, where a silyl ketene acetal adds to an N-Boc aldimine in the presence of a chiral catalyst. acs.org Thiourea-based catalysts, in particular, have demonstrated remarkable efficiency, affording β-amino ester products in high yields and with enantioselectivities of up to 98%. acs.org This methodology's success with a variety of aryl and heteroaromatic imines suggests its potential applicability to aliphatic substrates relevant to this compound synthesis.

Another prominent approach is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method utilizes a ligand-controlled reversal of hydrocupration regioselectivity to deliver the copper to the β-position, which then reacts with an electrophilic aminating reagent to furnish enantioenriched β-amino acid derivatives. nih.gov Furthermore, cooperative catalysis, employing both an isothiourea and a Brønsted acid, has been successfully used for the enantioselective aminomethylation of arylacetic acid esters, yielding α-aryl-β2-amino esters with high enantioselectivity. nih.gov

The development of chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), has also significantly advanced the field of asymmetric synthesis. These catalysts are highly effective in a range of transformations, including those that could be adapted for the synthesis of chiral aminobutanoates.

| Catalytic Method | Catalyst Type | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Asymmetric Mannich Reaction | Thiourea-based | Convergent assembly of silyl ketene acetals and N-Boc aldimines. acs.org | Up to 98% ee acs.org |

| Enantioselective Hydroamination | Copper-based with chiral ligand | Ligand-controlled regioselectivity of hydrocupration. nih.gov | High enantioselectivity reported for β-amino acid derivatives. nih.gov |

| Cooperative Catalysis | Isothiourea and Brønsted acid | Enantioselective aminomethylation of arylacetic acid esters. nih.gov | Up to 96:4 er nih.gov |

Kinetic Resolution Approaches for Enantiomeric Enrichment

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolution, in particular, has proven to be a highly effective and environmentally benign method for obtaining enantiomerically pure amino acid esters. nih.gov

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic amino acid esters through hydrolysis or transesterification. nih.govnih.gov For instance, Candida antarctica lipase B (CAL-B) has demonstrated excellent enantioselectivity in the resolution of various carbamates, which are precursors to chiral amino alcohols. nih.gov In a typical kinetic resolution of a racemic aminobutanoate ester, the lipase will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other. This results in a mixture of the acylated (or hydrolyzed) product of one enantiomer and the unreacted starting material of the other enantiomer, both in high enantiomeric excess.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. uni-graz.at High E-values (typically >100) are indicative of a highly selective process, allowing for the isolation of both the product and the remaining starting material with high enantiomeric purity. uni-graz.at The enantiomeric excess (ee) of both the substrate and the product is dependent on the extent of the conversion of the reaction. st-andrews.ac.uk

| Enzyme | Substrate Type | Reaction Type | Key Findings |

|---|---|---|---|

| Candida antarctica lipase B (CAL-B) | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | Transesterification | Excellent enantioselectivity (E > 200) was achieved, yielding optically pure (R)- and (S)-enantiomers. nih.gov |

| Pseudomonas sp. lipases (lipase PS and lipase AK) | trans- and cis-2-Azidocycloalkanols | Acetylation | Demonstrated the highest enantioselectivity among the lipases screened for the resolution of these amino alcohol precursors. nih.gov |

Synthesis from Precursor Molecules and Functional Group Interconversions

Derivations from (S)-2-aminobutanoic acid

A straightforward and common approach to the synthesis of this compound is the direct esterification of the parent amino acid, (S)-2-aminobutanoic acid. The tert-butyl ester group is a valuable protecting group for carboxylic acids due to its stability under various conditions and its ease of removal under acidic conditions. nii.ac.jpthieme-connect.com

Traditional methods for tert-butylation often involve the use of harsh reagents or conditions. However, recent advancements have led to the development of milder and more efficient protocols. One such method involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. organic-chemistry.orgthieme-connect.com This method has been shown to be effective for the direct tert-butylation of various free amino acids, affording the corresponding tert-butyl esters in good yields and without racemization. organic-chemistry.orgthieme-connect.com This approach is particularly advantageous as it can be applied to free amino acids that are often insoluble in common organic solvents. thieme.de

Another common method for the esterification of amino acids is the use of thionyl chloride in the corresponding alcohol. For the synthesis of this compound, this would involve the reaction of (S)-2-aminobutanoic acid with thionyl chloride in tert-butanol. This method is widely used for the preparation of methyl and ethyl esters of amino acids. google.com

Multi-step Convergent Synthesis Pathways

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the later stages of the synthesis. This approach can be more efficient than a linear synthesis, especially for complex molecules. While a specific convergent synthesis for this compound is not prominently featured in the literature, the principles of convergent synthesis can be applied to its construction.

For example, a convergent approach could involve the synthesis of a chiral amine component and a separate carboxylic acid-containing fragment, followed by their coupling. The asymmetric synthesis of chiral amines is a well-developed field, with numerous methods available to generate the desired stereocenter. yale.edu The chiral amine could then be coupled with a suitable C4 carboxylic acid derivative to form the target aminobutanoate.

Alternatively, a three-component reaction, such as the Petasis reaction, could be employed. This reaction involves the coupling of an amine, a boronic acid, and a glyoxylate (B1226380) to form an α-amino ester. organic-chemistry.org By using a chiral amine or a chiral catalyst, this reaction can be rendered enantioselective, providing a convergent route to chiral α-amino esters.

Reductive Amination Routes to Analogous Chiral Amines

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. nih.gov The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.gov Asymmetric reductive amination, using either a chiral catalyst or a chiral auxiliary, provides a direct route to enantiomerically enriched amines. thieme-connect.com

In the context of synthesizing this compound, a relevant precursor would be a 2-ketoester, such as tert-butyl 2-oxobutanoate. The asymmetric reductive amination of this ketoester with an ammonia (B1221849) source, in the presence of a suitable chiral catalyst, would directly yield the desired this compound.

The asymmetric reductive amination of α-ketoesters to produce chiral α-amino esters has been successfully achieved using imine reductases (IREDs) as biocatalysts. nih.gov These enzymes can catalyze the direct reductive coupling of α-ketoesters and amines with high conversion and excellent enantioselectivity, providing access to both enantiomers of the product. nih.gov Furthermore, transition metal-catalyzed asymmetric reductive amination of α-keto esters has also been developed, offering a chemical alternative to biocatalysis. thieme-connect.comresearchgate.net For instance, ruthenium-catalyzed asymmetric reductive amination/cyclization of keto esters has been shown to produce chiral lactams with high enantioselectivities. researchgate.net

The asymmetric reduction of related ketoesters, such as ethyl 2-methyl-3-oxobutanoate, has been demonstrated using microorganisms like Chlorella and various fungi, yielding the corresponding hydroxy esters with high diastereoselectivity and enantioselectivity. nih.govtandfonline.comnih.govoup.com This highlights the potential of biocatalytic reductions in establishing the stereocenter in precursors to chiral aminobutanoates.

Applications in Complex Molecule Synthesis and Asymmetric Transformations

Role as a Chiral Building Block in Peptide Synthesis

The defined stereochemistry and orthogonal protecting group potential of (S)-tert-Butyl 2-aminobutanoate make it a useful precursor for introducing the non-canonical amino acid, (S)-2-aminobutanoic acid, into peptide chains. The tert-butyl ester protects the carboxylic acid from participating in unwanted side reactions during peptide bond formation, while the primary amine is available for coupling.

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing chain anchored to an insoluble polymer resin. beilstein-journals.orgpeptide.com this compound, typically after N-terminal protection (e.g., with Fmoc or Boc), is utilized within established SPPS strategies.

In the widely used Fmoc/t-Bu strategy, the N-terminus of the amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive side chains and the C-terminus are often protected by acid-labile groups like tert-butyl (t-Bu). seplite.com Although this compound itself has its C-terminus protected by a tert-butyl group, it is more commonly the N-protected version, such as Fmoc-L-2-aminobutanoic acid, that is coupled to a resin, with other residues bearing tert-butyl side-chain protection. The tert-butyl ester of this compound is analogous to the tert-butyl protecting groups used for the side chains of aspartic acid or glutamic acid. seplite.com

Alternatively, in the Boc/Bzl strategy, the N-terminus is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.comnih.gov Here, an N-Boc protected (S)-2-aminobutanoic acid derivative would be used. The final cleavage of the completed peptide from the resin and removal of side-chain protecting groups in both methods is typically achieved under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), which simultaneously cleaves the tert-butyl ester. peptide.comseplite.comnih.gov

The general SPPS cycle involving a non-canonical amino acid like (S)-2-aminobutanoic acid (introduced via its protected form) follows these steps:

Attachment: The first N-protected amino acid is anchored to the solid support resin. beilstein-journals.org

Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed. peptide.com

Coupling: The next N-protected amino acid, such as N-Fmoc-(S)-2-aminobutanoic acid, is activated with a coupling reagent and reacted with the deprotected amine on the resin. beilstein-journals.org

Wash: Excess reagents and byproducts are washed away.

Repeat: The deprotection and coupling cycle is repeated until the desired peptide sequence is assembled. peptide.com

Cleavage: The final peptide is cleaved from the resin, and all protecting groups are removed. beilstein-journals.org

Interactive Table 1: Common Coupling Reagents in Solid-Phase Peptide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Notes |

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | One of the original coupling reagents; byproduct is insoluble. peptide.combachem.com |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Used in SPPS because its urea (B33335) byproduct is more soluble. peptide.comamericanpeptidesociety.org |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Converts carboxyl groups to reactive -OBt esters. bachem.com |

| Aminium/Uronium | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | Highly popular and efficient coupling reagent. bachem.comnih.gov |

| Aminium/Uronium | 2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | Known for high reaction rates and reducing racemization. bachem.com |

In solution-phase peptide synthesis (also known as liquid-phase peptide synthesis), all reactants are dissolved in a suitable organic solvent. americanpeptidesociety.org this compound is well-suited for this method. The tert-butyl ester serves as a robust C-terminal protecting group, preventing the carboxylate from reacting while its free amine is coupled with an N-protected amino acid.

The coupling reaction is facilitated by activating the carboxylic acid of the N-protected amino acid. This can be achieved using various coupling reagents, such as carbodiimides (e.g., DCC, DIC) often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. americanpeptidesociety.org The activated acid then reacts with the nucleophilic amine of this compound to form the peptide bond. bachem.comamericanpeptidesociety.org The resulting dipeptide, still protected at the C-terminus by the tert-butyl group, can be isolated and purified before proceeding to the next coupling step (either by deprotecting the N-terminus or by coupling its C-terminus after removal of the tert-butyl group). nih.gov

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been chemically modified to improve properties such as stability, bioavailability, or receptor affinity. mdpi.com Non-canonical amino acids, which are not one of the 20 standard proteinogenic amino acids, are key building blocks for these structures. mdpi.com

(S)-2-Aminobutanoic acid is a non-canonical amino acid. Its incorporation into a peptide sequence, which is accomplished using a protected precursor like this compound, results in a non-canonical peptide structure. The ethyl side chain of this residue, being slightly larger and more hydrophobic than the methyl group of alanine, can influence the local conformation and binding interactions of the resulting peptide. This modification can enhance resistance to enzymatic degradation by proteases, which are often specific to peptides composed of canonical amino acids.

A common strategy in drug design is the creation of prodrugs, which are inactive or less active precursors that are metabolized into the active drug within the body. Carbamates are a functional group frequently used in prodrug design to temporarily mask polar amine or hydroxyl groups, thereby improving properties like lipid solubility and membrane permeability. nih.gov

While this compound is primarily a synthetic building block, its structural motifs are relevant to prodrug strategies. The free amine of the compound could, in principle, be derivatized to form a carbamate (B1207046) linkage with a parent drug molecule. More commonly, the tert-butoxycarbonyl (Boc) group, which is structurally a tert-butyl carbamate, is used to protect amines in multi-step syntheses of complex pharmaceutical agents. nih.gov The principles of using carbamates to protect amines are central to the use of compounds like this compound in broader synthetic campaigns that may lead to final drug products. nih.govsigmaaldrich.com

Contributions to Asymmetric Synthesis

Asymmetric synthesis focuses on the enantioselective production of chiral molecules. Chiral building blocks—enantiomerically pure compounds used as starting materials—are a cornerstone of this field, as they introduce a defined stereocenter from the outset of a synthetic sequence. enamine.net

This compound serves as an excellent chiral template for the synthesis of more complex, enantiomerically pure non-natural alpha-amino acids. The existing stereocenter at the alpha-carbon can direct the formation of new stereocenters or be used as a fixed chiral core for further elaboration.

A general strategy involves the modification of the ethyl side chain. After suitable N-protection (for example, with a Boc group to form N-Boc-(S)-tert-Butyl 2-aminobutanoate), the α-proton can be removed with a strong base. The resulting chiral enolate can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to introduce new substituents at the α-position, creating α,α-disubstituted amino acids. rsc.org Alternatively, functionalization of the ethyl side chain can lead to a wide array of other non-natural amino acids. This approach leverages the initial chirality of this compound to ensure the enantiomeric purity of the final, more complex product. This methodology is a powerful tool for creating novel amino acids for incorporation into peptides or for use as standalone biologically active molecules. nih.gov

Interactive Table 2: Examples of Non-Natural Amino Acids and Their Significance

| Amino Acid Type | Example | Significance |

| α,α-Dialkyl Glycines | α-Methyl-L-alanine | Induces helical conformations in peptides, increases metabolic stability. mdpi.com |

| β-Amino Acids | β-Alanine | Used to create peptide analogues with different backbone structures and folding patterns. bachem.com |

| Cyclic Amino Acids | (S)-Pipecolic acid | A constrained proline analogue found in various natural products and pharmaceuticals. nih.gov |

| N-Alkylated Amino Acids | Sarcosine (N-methylglycine) | Increases resistance to enzymatic degradation and can improve bioavailability. mdpi.com |

| Homologues of Canonical AAs | (S)-Norvaline | A homologue of valine, known to promote tissue regeneration. mdpi.com |

Application in the Construction of Chiral Ligands and Scaffolds

Chiral ligands and scaffolds are fundamental components in asymmetric catalysis, providing the three-dimensional environment necessary to control the stereochemical outcome of a reaction. This compound serves as a versatile starting material for constructing these complex molecular architectures.

The inherent chirality of the molecule is transferred to the final ligand or scaffold, influencing the stereoselectivity of the catalytic process. For instance, derivatives of chiral amino acids are used to create C2-symmetric bisamide ligands, which are effective in various asymmetric transformations. nih.gov The synthesis of these ligands often involves reacting the amino acid derivative with other molecules to build a larger, more complex framework. While not always directly employing this compound, the methodologies are applicable. For example, chiral scaffolds have been synthesized from protected cyclobutane (B1203170) β-amino acids, creating polyfunctional platforms suitable for producing complex molecules through subsequent reactions like peptide coupling. researchgate.net

Furthermore, the development of chiral α-tert-amine scaffolds has been achieved through amine-catalyzed Mannich reactions. semanticscholar.orgnih.gov These reactions create complex β-amino aldehydes, which are versatile intermediates for other chiral molecules. nih.gov The use of protected amino acid esters like this compound provides a foundational chiral pool from which these more elaborate structures can be built, demonstrating its role as a primary building block.

Intermediate in the Synthesis of Chiral Pharmaceutical and Agrochemical Compounds

The synthesis of enantiomerically pure pharmaceutical and agrochemical compounds is a major focus of the chemical industry, as the biological activity of a molecule is often dependent on its stereochemistry. mdpi.com this compound and related chiral amino acid derivatives are crucial intermediates in the production of these active ingredients. yale.edu

This compound serves as a precursor for non-natural α-amino acids, which are incorporated into peptidomimetics and other complex drug molecules. A general method for synthesizing enantiopure non-natural α-amino acids utilizes a protected glutamic acid derivative, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, which functions as a key chiral aldehyde for further elaboration. nih.gov This highlights a common strategy where a protected, commercially available chiral amino acid ester is chemically modified to create a more complex and valuable amino acid structure not found in nature.

For example, the asymmetric synthesis of anti-(2S,3S)-diaminobutanoic acid, a complex amino acid, was achieved starting from tert-butyl (E)-crotonate through a process involving conjugate addition and amination. nih.gov This synthesis demonstrates how a simple chiral ester can be elaborated into a highly functionalized molecule with multiple stereocenters, which can then be incorporated into larger, biologically active compounds. The tert-butyl ester group is instrumental in these synthetic routes, protecting the carboxyl group while other transformations are carried out. nih.gov

Chiral Templating and Surface Chemistry

Beyond its role in solution-phase synthesis, the chiral nature of 2-aminobutanoate has been harnessed in the field of surface science to induce enantioselectivity in surface-mediated reactions.

Investigation of Chemisorptive Enantioselectivity on Catalytic Surfaces

The ability of a chiral molecule to influence the adsorption of other molecules on a catalytic surface is known as chemisorptive enantioselectivity. Research has explored the use of 2-aminobutanoate species to create chiral templates on metal surfaces.

In a notable study, the chemisorption of propylene (B89431) oxide on a palladium (Pd(111)) surface was investigated. nih.gov The surface was first modified by adsorbing chiral 2-aminobutanoate species. This templated surface was then exposed to a racemic mixture of propylene oxide. It was found that the surface exhibited enantiospecificity, preferentially adsorbing one enantiomer of propylene oxide over the other. The study reported a maximum enantiomeric excess (ee) of approximately 27% for this process. nih.gov This finding is significant as it demonstrates that a chiral monolayer can create an enantioselective environment for gas-phase molecules interacting with the surface.

For comparison, when the same surface was templated with (R)- or (S)-2-butoxide, a similar phenomenon was observed with a maximum enantiomeric excess of about 31%. nih.gov However, when 2-methylbutanoate was used as the templating agent, no enantiospecificity was observed. nih.gov This highlights the subtle structural requirements needed to create an effective chiral template.

| Chiral Template Molecule | Maximum Enantiomeric Excess (ee) | Reference |

|---|---|---|

| 2-aminobutanoate | ~27% | nih.gov |

| 2-butoxide | ~31% | nih.gov |

| 2-methylbutanoate | No enantiospecificity | nih.gov |

Role of Amino Functionality in Anchoring Chiral Centers for Stereocontrol

The difference in enantioselectivity observed between 2-aminobutanoate and 2-methylbutanoate templates points to the critical role of the functional groups in anchoring the chiral molecule to the catalytic surface. While both molecules possess the same chiral center, their interaction with the palladium surface differs significantly.

It is postulated that for a chiral template to be effective, it must be rigidly bonded to the surface to prevent the free rotation of its chiral component. nih.gov In the case of 2-methylbutanoate, it is believed that the 2-butyl group is not held rigidly and is free to rotate azimuthally, effectively averaging out its chiral influence and leading to a loss of enantioselectivity. nih.gov

Conversely, the enantioselectivity is restored when the methyl group is replaced by an amino group, as in 2-aminobutanoate. nih.gov It is proposed that the amino group plays a crucial role in anchoring the chiral group to the surface. This anchoring inhibits the azimuthal rotation of the chiral center, ensuring that it presents a consistent chiral environment to the incoming propylene oxide molecules. nih.gov This anchoring effect is therefore essential for achieving stereocontrol in surface reactions mediated by this type of chiral template.

Chemical Transformations and Derivatization Strategies

Reactions Involving the Amine Functionality

The primary amine group of (S)-tert-butyl 2-aminobutanoate is a versatile handle for introducing a variety of substituents and for constructing larger molecular frameworks.

Formation of Activated Carbamate (B1207046) Derivatives

The amine functionality can be readily converted into various carbamate derivatives, which serve as important protecting groups in peptide synthesis and other organic transformations. A common method involves the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to form the N-Boc protected amino acid ester. fishersci.co.ukresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions. fishersci.co.uk The resulting tert-butoxycarbonyl (Boc) group is stable to many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). fishersci.co.ukresearchgate.net

| Reagent | Base | Solvent | Product |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate, Sodium hydroxide, DMAP | Water, THF, Acetonitrile, Dioxane/Water | N-Boc-(S)-tert-butyl 2-aminobutanoate |

| Benzyl chloroformate (Cbz-Cl) | Sodium carbonate | Dioxane/Water | N-Cbz-(S)-tert-butyl 2-aminobutanoate |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium bicarbonate | Dioxane/Water | N-Fmoc-(S)-tert-butyl 2-aminobutanoate |

This table summarizes common reagents and conditions for the formation of activated carbamate derivatives of this compound.

N-Alkylation and N-Arylation Reactions

N-alkylation and N-arylation reactions introduce alkyl or aryl groups directly onto the nitrogen atom, expanding the molecular diversity of the starting material. Reductive amination, a two-step process involving the formation of an imine followed by reduction, is a common method for N-alkylation. Alternatively, direct alkylation with alkyl halides can be employed, often requiring a base to neutralize the generated acid. N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide.

Reductive Aminations with Aldehyde and Ketone Substrates

Reductive amination provides a powerful method for the N-alkylation of this compound. This reaction involves the initial formation of an imine or enamine intermediate upon reaction with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity and tolerance of acidic conditions that can favor iminium ion formation. For example, the reaction of this compound with a suitable aldehyde in the presence of a reducing agent will yield an N-alkylated product.

Transformations of the Ester Group

The tert-butyl ester of this compound offers a robust protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions.

Selective Cleavage Methodologies (e.g., acid-labile deprotection)

The tert-butyl ester is highly susceptible to cleavage under acidic conditions, a property widely exploited in organic synthesis. nii.ac.jp Treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), efficiently removes the tert-butyl group to liberate the free carboxylic acid. rsc.org This deprotection is typically clean and proceeds at room temperature. fishersci.co.ukrsc.org Other acidic reagents, such as aqueous phosphoric acid, have also been shown to be effective for the deprotection of tert-butyl esters. organic-chemistry.org

| Reagent | Solvent | Product |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | (S)-2-Aminobutanoic acid |

| Hydrochloric acid (HCl) | Dioxane | (S)-2-Aminobutanoic acid hydrochloride |

| Phosphoric acid (H₃PO₄) | Aqueous solution | (S)-2-Aminobutanoic acid |

This table presents common reagents for the selective cleavage of the tert-butyl ester in this compound.

Transesterification Reactions

While less common than cleavage, the tert-butyl ester can undergo transesterification reactions under specific catalytic conditions. This transformation allows for the conversion of the tert-butyl ester into other ester forms, such as methyl or ethyl esters, without affecting the amine functionality, provided it is appropriately protected. These reactions are typically catalyzed by acids or bases and driven by the removal of tert-butanol (B103910). For instance, heating this compound in a large excess of another alcohol in the presence of a catalyst can lead to the corresponding ester.

Introduction of Additional Functional Groups

The introduction of new functional groups onto the this compound scaffold is essential for its use in conjugation and as a component of linker systems. These modifications are designed to impart specific reactivity to the molecule, allowing it to be selectively coupled to other molecules of interest, such as peptides, proteins, or small molecule drugs.

The design of effective conjugation strategies and linkers often requires the precise installation of reactive handles. This compound serves as a valuable building block in this context due to its versatile and differentially protected functional groups.

The primary amine of this compound is a prime site for derivatization. Standard acylation reactions can be employed to introduce a variety of functional moieties. For instance, reaction with an activated carboxylic acid containing a terminal alkyne or azide (B81097) group can furnish a derivative ready for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and orthogonal to many biological functional groups, making them ideal for bioconjugation.

Another common strategy involves the introduction of a maleimide (B117702) group. This is typically achieved by reacting the amine with a maleimide-containing acylating agent. The maleimide moiety is highly reactive towards thiol groups, enabling the specific conjugation of the modified this compound to cysteine residues in proteins or peptides.

The tert-butyl ester of this compound functions as a robust protecting group for the carboxylic acid. Its stability to a wide range of reaction conditions allows for selective modification of the amine terminus. The tert-butyl group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the free carboxylic acid.

Once deprotected, the carboxylic acid can be activated using standard coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). The resulting activated ester is then susceptible to nucleophilic attack by an amine-containing molecule, forming a stable amide bond. This two-step process of deprotection followed by coupling is a cornerstone of solid-phase peptide synthesis (SPPS) and is equally applicable to the construction of linkers and conjugates in solution.

By combining these derivatization strategies, this compound can be transformed into a heterobifunctional linker. For example, the amine can be modified to carry a bioorthogonal handle (e.g., an azide), and the deprotected carboxylic acid can be coupled to another molecule, resulting in a versatile tool for molecular assembly.

The following interactive table summarizes potential modifications of this compound for conjugation and linker design:

| Functional Group Targeted | Reaction Type | Reagents | Functional Group Introduced | Application |

| Primary Amine | Acylation | Alkyne-containing activated acid | Terminal Alkyne | Click Chemistry (CuAAC, SPAAC) |

| Primary Amine | Acylation | Azide-containing activated acid | Azide | Click Chemistry (CuAAC, SPAAC) |

| Primary Amine | Acylation | Maleimide-containing acylating agent | Maleimide | Thiol-reactive conjugation |

| tert-Butyl Ester | Deprotection | Trifluoroacetic Acid (TFA) | Carboxylic Acid | Enables subsequent coupling reactions |

| Carboxylic Acid (after deprotection) | Amide Coupling | EDC, NHS, Amine-containing molecule | Amide Bond | Linker elongation, Conjugation |

Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatography is a cornerstone for the analysis of chiral amino acid esters. It allows for the physical separation of the target compound from impurities, including starting materials, reagents, byproducts, and its corresponding enantiomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of (S)-tert-Butyl 2-aminobutanoate. heraldopenaccess.us Using a reversed-phase column, this method effectively separates the compound from non-chiral impurities. The purity is determined by comparing the area of the main peak corresponding to the product against the total area of all peaks in the chromatogram. HPLC is not only used for final quality control but can also be adapted to monitor the progress of the synthesis. orgsyn.orgrsc.org

Chiral HPLC for Enantiomeric Purity Determination

Determining the enantiomeric excess (ee) is critical for any application involving a single enantiomer like this compound. heraldopenaccess.us Chiral HPLC is the most effective and widely used method for this purpose. yakhak.orgcat-online.com This technique employs a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for resolving the enantiomers of amino acid esters. yakhak.orgnih.gov Columns like Chiralpak® IA and Chiralpak® AD-H have demonstrated superior performance in separating α-amino acid esters. yakhak.org In some cases, derivatization of the amine group with a chromophoric or fluorophoric tag, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), can enhance detection sensitivity under UV or fluorescence detectors. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. beilstein-journals.orgresearchgate.net

Table 1: Example Conditions for Chiral HPLC Analysis of Amino Acid Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | CROWNPAK CR(+) or Chiralpak series (e.g., IA, AD-H) | yakhak.orgresearchgate.netresearchgate.net |

| Mobile Phase | Hexane/Ethanol or Perchloric Acid Solution | beilstein-journals.orgresearchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | beilstein-journals.orgresearchgate.net |

| Detection | UV (e.g., 200 nm, 254 nm) or Fluorescence | yakhak.orgbeilstein-journals.orgresearchgate.net |

| Column Temp. | 15 - 25 °C | nih.govresearchgate.net |

Thin Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of the esterification reaction that produces this compound. rochester.edu By spotting the reaction mixture on a silica (B1680970) gel plate and developing it in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), one can visualize the consumption of the starting amino acid and the formation of the less polar ester product. orgsyn.org

The use of a "cospot," where the reaction mixture and the starting material are applied to the same spot, is a crucial practice to confidently distinguish the product from the reactant, especially if their retention factors (Rf) are similar. rochester.edu Staining with an appropriate reagent, such as ninhydrin (B49086) for the primary amine or potassium permanganate, allows for the visualization of the spots if they are not UV-active.

UPLC Coupled with Derivatization for Stereoisomer Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, offering higher resolution, increased sensitivity, and significantly faster analysis times. While specific UPLC methods for this compound are not extensively documented in public literature, the principles of chromatographic separation remain the same. For stereoisomer analysis, UPLC can be coupled with a derivatization strategy. yakhak.org This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomeric products can then be readily separated on a standard achiral UPLC column, providing an indirect but highly accurate method for determining enantiomeric purity. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and integrity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet for the CH₃ and a multiplet for the CH₂), the α-proton (a multiplet), the nine equivalent protons of the tert-butyl group (a sharp singlet), and the two protons of the primary amine (a broad singlet). chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov For this compound, distinct signals are expected for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the α-carbon, methylene (B1212753) carbon, and methyl carbon of the butanoate chain. nanalysis.comdocbrown.info The chemical shifts provide definitive evidence of the compound's carbon skeleton.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carbonyl (C=O) | ¹³C | ~173 | Singlet |

| α-Carbon (CH) | ¹³C | ~55 | Doublet |

| Methylene (CH₂) | ¹³C | ~25 | Triplet |

| Methyl (CH₃) | ¹³C | ~10 | Quartet |

| Quaternary C (t-Bu) | ¹³C | ~81 | Singlet |

| Methyl C (t-Bu) | ¹³C | ~28 | Quartet |

| α-Proton (CH) | ¹H | ~3.4 | Triplet |

| Methylene (CH₂) | ¹H | ~1.6-1.8 | Multiplet |

| Methyl (CH₃) | ¹H | ~0.9 | Triplet |

| tert-Butyl (CH₃)₉ | ¹H | ~1.45 | Singlet |

| Amine (NH₂) | ¹H | ~1.5 (broad) | Singlet |

Note: Predicted values are based on spectral data of similar compounds and may vary depending on the solvent and experimental conditions. nih.govnanalysis.comdocbrown.infodocbrown.info

Mass Spectrometry (MS, ESI-MS, LC-MS/MS) for Molecular Confirmation and Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound, confirming its molecular identity through the precise measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is C8H17NO2, with a monoisotopic mass of approximately 159.126 g/mol .

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of amino acid derivatives like this compound. In positive ion mode ESI-MS, the compound is typically observed as its protonated molecule, [M+H]+. For this compound, this corresponds to a predicted m/z of 160.133. Other common adducts that may be observed are the sodium adduct [M+Na]+ and the potassium adduct [M+K]+.

Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]+ | 160.133 |

| [M+Na]+ | 182.115 |

| [M+K]+ | 198.089 |

This table presents the predicted mass-to-charge ratios for common adducts of this compound in positive ion mode ESI-MS.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides further structural confirmation through the analysis of fragmentation patterns. In a typical LC-MS/MS experiment, the [M+H]+ ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. A primary and highly characteristic fragmentation pathway for compounds containing a tert-butyl ester is the neutral loss of isobutylene (B52900) (C4H8), which has a mass of 56 Da. This results from the cleavage of the ester bond and rearrangement. Another expected fragmentation is the loss of the entire tert-butyl group as a radical, resulting in a loss of 57 Da.

The presence of the primary amino group also influences fragmentation, often leading to alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).

Expected Key Fragment Ions in LC-MS/MS of this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |

| 160.133 | Neutral loss of isobutylene (C4H8) | 104.071 |

| 160.133 | Loss of tert-butyl radical (•C4H9) | 103.063 |

| 160.133 | Loss of the entire tert-butoxycarbonyl group | 58.065 |

This table outlines the expected major fragment ions for the protonated molecule of this compound in a tandem mass spectrometry experiment.

The high sensitivity and specificity of LC-MS/MS also make it an ideal technique for monitoring the progress of reactions involving this compound. For example, in peptide synthesis, where this compound may be used as a building block, LC-MS can be used to track the consumption of the starting material and the formation of the desired product in real-time. By monitoring the specific m/z values of the reactants and products, chemists can accurately determine reaction completion and identify the formation of any byproducts. This allows for precise optimization of reaction conditions such as time, temperature, and reagent stoichiometry.

Mechanistic and Computational Investigations

Reaction Mechanism Elucidation

The formation of the stereocenter at the α-carbon is the most critical aspect of synthesizing (S)-tert-Butyl 2-aminobutanoate. Mechanistic studies are therefore heavily focused on understanding and controlling the stereochemical outcome of the synthetic routes employed.

The asymmetric synthesis of α-amino esters relies on strategies that can effectively differentiate between the two prochiral faces of a key intermediate. The primary methods for achieving stereochemical control include catalyst control, substrate control, and the use of chiral auxiliaries.

Catalyst-Controlled Synthesis: Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially. For the synthesis of α-amino acids and their esters, chiral transition metal complexes and organocatalysts are widely used. For instance, the asymmetric hydrogenation or amination of a dehydroamino acid ester precursor using a chiral rhodium or iridium catalyst can yield the (S)-enantiomer with high enantiomeric excess. Similarly, organocatalysts like proline and its derivatives can catalyze the asymmetric α-amination of aldehydes, which can then be converted to the target amino ester. youtube.com The catalyst forms a transient chiral complex or intermediate, creating a biased steric environment that forces the reaction to proceed through a lower-energy transition state for the desired (S)-product.

Substrate-Controlled Synthesis: In this approach, an existing stereocenter in the starting material directs the formation of a new stereocenter. A divergent, enantioselective synthesis of S-norvaline has been reported starting from (S)-allylglycine, which is obtained with high enantiomeric excess (>97% ee) via asymmetric phase transfer catalysis. nih.gov Subsequent chemical modifications of the allyl group lead to the desired n-propyl side chain of norvaline, preserving the initial (S)-stereochemistry at the α-carbon.

Chiral Auxiliary-Mediated Synthesis: This classic method involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved. A widely used auxiliary for amine synthesis is tert-butanesulfinamide (tBS). mdpi.com Condensation of (R)-tBS with an α-keto ester (ethyl 2-oxobutanoate) would form a chiral N-sulfinyl imine. Subsequent reduction of the C=N bond is highly diastereoselective, as the bulky tert-butyl group on the sulfinamide auxiliary effectively shields one face of the imine, directing the hydride to attack from the opposite face. nih.govmdpi.com After reduction, the auxiliary can be removed under mild acidic conditions to yield the free amine of the (S)-amino ester.

The synthesis of α-amino esters can proceed through various reaction pathways, each characterized by distinct intermediates.

Imines and Enolates as Key Intermediates: Many synthetic routes converge on the formation of an imine (or Schiff base) intermediate. For example, the Strecker synthesis involves the reaction of an aldehyde with ammonia (B1221849) to form an imine, which is then attacked by cyanide. nih.gov In modern variations, a pre-formed imine of an α-keto ester or glyoxylate (B1226380) ester is a common electrophile. The stereoselective addition of nucleophiles (e.g., organometallic reagents, hydrides) to these imines is a primary method for establishing the α-stereocenter. nih.gov Alternatively, glycine (B1666218) ester derivatives can be deprotonated to form a nucleophilic enolate. The asymmetric alkylation of this enolate using a chiral phase-transfer catalyst is a well-established method for preparing various α-amino acids. acs.org

Kukhtin–Ramirez Intermediates: More complex pathways have been developed for the synthesis of highly substituted amino esters. One such pathway involves the formation of a Kukhtin–Ramirez (KR) intermediate from the reaction of an α-keto ester with a nucleophilic phosphine. researchgate.netnih.gov This zwitterionic intermediate effectively reverses the polarity of the α-carbon, turning it into a nucleophilic center. Trapping this intermediate with an electrophile, followed by displacement with an amine nucleophile, allows for a modular, one-pot synthesis of α,α-disubstituted amino esters. researchgate.netnih.gov While this compound is not α,α-disubstituted, the study of such intermediates showcases the advanced mechanistic understanding of amino ester reactivity.

Nitro and Oxime Ester Intermediates: Another pathway involves the reduction of α-nitro or α-oxime esters. researchgate.net For example, an α-nitroacetate can be alkylated and then reduced to form the corresponding α-amino ester. These methods provide an alternative to direct amination strategies and have been extensively reviewed. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the structural and electronic properties of molecules like this compound, offering insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a robust computational method for predicting molecular geometries, energies, and electronic properties. gelisim.edu.tr While specific DFT studies on this compound are not prominent in the literature, extensive calculations on its parent amino acid, L-norvaline, and its structural isomer, L-valine, provide a reliable model for its behavior. researchgate.net

Conformational analysis of these amino acids reveals multiple stable low-energy structures corresponding to different rotations around the backbone (φ, ψ) and side-chain (χ) dihedral angles. These conformers are stabilized by intramolecular hydrogen bonds, such as between the amino group and the carbonyl oxygen. nih.govnih.gov The bulky tert-butyl ester group in this compound is expected to influence the conformational preferences and the energy landscape compared to the free acid, but the fundamental side-chain and backbone rotamers would be similar.

Below are representative data from a DFT B3LYP/6-31G(d,p) conformational analysis of L-valine, a close structural isomer, which illustrates the typical structural parameters calculated for such molecules. researchgate.net

| Conformer | Relative Energy (kcal/mol) | φ (N-Cα-C-O) (°) | ψ (Cα-C-O-H) (°) | χ1 (N-Cα-Cβ-Cγ) (°) |

|---|---|---|---|---|

| I | 0.00 | -133.5 | 178.9 | -65.1 |

| II | 0.25 | -145.7 | -175.4 | 177.3 |

| III | 0.68 | 150.2 | -178.1 | -179.9 |

Molecular modeling is critical for rationalizing the stereochemical outcomes of asymmetric reactions. By building computational models of the reaction transition states, chemists can understand why one enantiomer is formed over another. youtube.com

For example, in an organocatalyzed asymmetric reaction, the catalyst (e.g., a chiral amine) reacts with a substrate to form a chiral enamine or iminium ion intermediate. youtube.com The reaction with an electrophile then proceeds through a diastereomeric transition state. Computational modeling can accurately calculate the energies of these competing transition states. The stereoselectivity of the reaction is determined by the energy difference (ΔΔG‡) between the lowest-energy transition state leading to the (S)-product and the transition state leading to the (R)-product. A larger energy difference corresponds to a higher enantiomeric excess.

These models can reveal the specific non-covalent interactions—such as hydrogen bonds and steric repulsion—that stabilize the favored transition state. youtube.com For the synthesis of this compound, one could model the transition state of the reduction of its N-sulfinyl imine precursor. Such a model would likely show that the approach of the hydride reagent from the Re face of the imine is sterically hindered by the bulky tert-butylsulfinyl group, making the approach from the Si face, which leads to the (S)-product, energetically favorable. nih.gov This predictive power is invaluable for designing new catalysts and optimizing reaction conditions for higher stereoselectivity. nih.gov

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of (S)-tert-Butyl 2-aminobutanoate typically involves the esterification of (S)-2-aminobutanoic acid with tert-butanol (B103910) under acidic conditions. While effective, future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

A significant area of development is the use of enzymatic and chemoenzymatic methods. Amine transaminases, for instance, are a class of enzymes that can synthesize chiral amines with high enantioselectivity. acs.org Research into cascades involving these enzymes could lead to more environmentally friendly routes to chiral amines and their derivatives. acs.org Furthermore, the selective hydrolysis of a racemic N-protected-2-aminobutyric acid using an acylase enzyme is a known method for producing the chiral acid precursor. google.com Future work could explore the direct enzymatic esterification of (S)-2-aminobutanoic acid or the amination of a suitable keto-ester precursor, thereby reducing the reliance on harsh chemical reagents and simplifying purification processes.

The principles of green chemistry are also expected to drive innovation in this area. This includes the use of greener solvents, reducing the number of synthetic steps (atom economy), and developing catalytic processes that can be run under milder conditions. The direct asymmetric hydrogenation of unsaturated nitrogen-containing compounds is recognized as a highly sustainable and "green" strategy for obtaining optically active amines, offering excellent atom economy with minimal waste. nih.gov Exploring similar atom-economical routes to this compound is a promising avenue for future research.

Exploration in New Asymmetric Catalytic Systems

The chirality of this compound is crucial for its applications, making its enantioselective synthesis a key research focus. vulcanchem.com Future research will likely involve the exploration of novel asymmetric catalytic systems to improve yield, enantiomeric excess, and substrate scope.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral centers. nih.gov Research into new chiral ligands for metals like iridium, rhodium, and palladium could lead to more efficient and selective syntheses of the (S)-2-aminobutyric acid core. For example, recent advancements have seen the development of palladium(II)-catalyzed enantioselective C–H arylation for synthesizing chiral α,α-disubstituted α-amino acids, demonstrating the potential of modern catalysis in this field. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, presents another exciting frontier. Chiral aldehyde catalysis, for instance, has emerged as a powerful tool for the asymmetric functionalization of amines and their derivatives. thieme-connect.de Developing organocatalytic systems for the asymmetric synthesis of this compound could offer advantages such as lower toxicity, air and moisture stability, and reduced cost compared to some metal-based catalysts. The use of chiral ammonium (B1175870) salts as catalysts in reactions like the Strecker synthesis of α-amino acids also highlights the potential of organocatalysis. nih.gov

| Catalytic Approach | Potential Advantages | Relevant Research Area |

| Enzymatic Catalysis | High selectivity, mild conditions, sustainability | Amine transaminase cascades, lipase-catalyzed esterification |

| Transition Metal Catalysis | High efficiency, broad substrate scope | Asymmetric hydrogenation, C-H functionalization |

| Organocatalysis | Metal-free, lower toxicity, cost-effective | Chiral aldehyde catalysis, chiral phase-transfer catalysis |

Design of Advanced Peptide Mimetics and Bioactive Scaffolds

Non-proteinogenic amino acids (NPAAs) like this compound are of significant interest in medicinal chemistry for the design of peptidomimetics. nih.govnih.govfrontiersin.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. longdom.org

The incorporation of this compound into a peptide sequence can induce specific conformational constraints due to the steric bulk of the ethyl and tert-butyl groups. This can lead to the formation of specific secondary structures, such as β-turns, which are often crucial for biological activity. nih.gov The tert-butyl ester group can also modulate the lipophilicity of the resulting peptidomimetic, potentially improving its ability to cross cell membranes.

Future research will focus on systematically incorporating this compound into peptide sequences to create novel bioactive scaffolds. These scaffolds could be designed to target a wide range of biological receptors and enzymes. nih.gov The ability of NPAAs to improve the drug-like properties of peptides makes them valuable tools in the development of new therapeutics. nih.gov For example, the design of constrained peptide ligands with specific topographies is a key strategy for developing potent and selective receptor antagonists. nih.gov The unique stereochemistry and steric profile of this compound make it an attractive candidate for such design efforts.

Applications in Materials Science and Supramolecular Chemistry

The unique structural characteristics of this compound also suggest potential applications in materials science and supramolecular chemistry. The ability of chiral molecules to self-assemble into ordered structures is a cornerstone of supramolecular chemistry.

In polymer chemistry, amino acids and their derivatives can be used as monomers to create novel biodegradable and functional polymers. researchgate.net The chirality of this compound could be used to impart specific helical structures to polymers, leading to materials with interesting optical or mechanical properties. Multi-component reactions, which can efficiently create complex molecules, are an emerging tool in polymer science and could be used to incorporate this compound into novel polymer architectures. researchgate.net

In supramolecular chemistry, the directed assembly of molecules through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) is used to create complex functional systems. The amine and ester groups of this compound can participate in hydrogen bonding, while its chirality can direct the formation of specific supramolecular structures. Future research could explore the use of this compound in the formation of chiral gels, liquid crystals, or as a component in molecular recognition systems.

Q & A

Q. How can researchers leverage computational chemistry to predict the reactivity of this compound in novel reactions?

- Answer :

- DFT/MD Simulations : Model transition states for nucleophilic attacks or hydrogen bonding interactions .

- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.